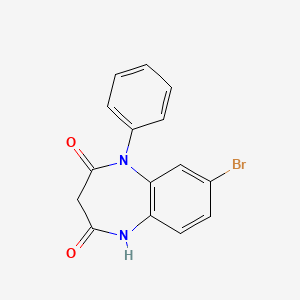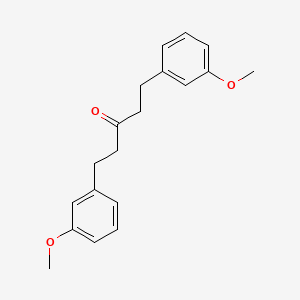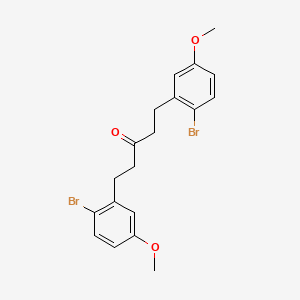![molecular formula C7H4Br2N2S B3049924 4-Bromo-7-bromomethyl-benzo[1,2,5]thiadiazole CAS No. 2255-78-9](/img/structure/B3049924.png)
4-Bromo-7-bromomethyl-benzo[1,2,5]thiadiazole
Vue d'ensemble
Description
“4-Bromo-7-bromomethyl-benzo[1,2,5]thiadiazole” is a chemical compound with the molecular formula C7H4Br2N2S . It is a derivative of benzo[1,2,5]thiadiazole, which is a motif that has been extensively researched for use in photovoltaics or as fluorescent sensors .
Synthesis Analysis
The synthesis of benzo[1,2,5]thiadiazole derivatives involves various methods. For instance, 4-bromobenzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole was selectively obtained from the bromination of benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole . Another study reported the synthesis of a library of donor-acceptor compounds based on the benzo[1,2,5]thiadiazole group .Molecular Structure Analysis
The electronic structure and electron delocalization in benzo[1,2,5]thiadiazole and its bromo derivatives have been studied using X-ray analysis and ab initio calculations .Chemical Reactions Analysis
Benzo[1,2,5]thiadiazole derivatives have been used in various chemical reactions. For example, they have been used as potential visible-light organophotocatalysts . They have also been used in palladium-catalyzed C-H direct arylation reactions, and C-Br aromatic nucleophilic and cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Bromo-7-bromomethyl-benzo[1,2,5]thiadiazole” can be inferred from its molecular structure. It has a molecular weight of 307.99 .Applications De Recherche Scientifique
Photovoltaic Materials
4-Bromo-7-bromomethyl-benzo[1,2,5]thiadiazole derivatives are significant precursors for synthesizing dyes widely used in designing effective photovoltaic materials. These compounds play a crucial role in the development of organic photovoltaic cells and materials due to their ability to facilitate charge transfer and light absorption in solar cell applications (Chmovzh et al., 2022).
Luminescent Polymorphs
The mechanochromic properties of certain benzothiadiazole-based luminescent polymorphs, which exhibit different color emissions in response to external stimuli such as shear force, have been explored. These findings are significant for the design of novel stimuli-responsive organic materials with switchable properties based on their supramolecular interactions (Echeverri et al., 2020).
Organic Semiconductors
Benzothiadiazole and its derivatives have been implemented in the construction of organic semiconductors for applications such as transistors, solar cells, photodetectors, and thermoelectrics. These compounds complement the existing materials in enabling high-performance optoelectronic semiconductors with impressive device performance (Chen et al., 2016).
Dye-Sensitized Solar Cells
The derivatives of 4-Bromo-7-bromomethyl-benzo[1,2,5]thiadiazole have been investigated for various photovoltaic applications, including dye-sensitized solar cells (DSSCs) and organic light emitting diodes (OLEDs). These compounds, due to their unique electronic properties, contribute significantly to the efficiency and functionality of these solar cells (Chmovzh et al., 2022).
Electrochemical and Optical Properties
The electrochemical and optical properties of solution-processable copolymers containing benzotriazole and benzothiadiazole have been studied. These properties make such compounds suitable for applications in electrochromic devices and other electronic materials (Karakus et al., 2012).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
4-bromo-7-(bromomethyl)-2,1,3-benzothiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2N2S/c8-3-4-1-2-5(9)7-6(4)10-12-11-7/h1-2H,3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBUAJYFTFANRQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NSN=C2C(=C1)Br)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90465225 | |
| Record name | 4-BROMO-7-BROMOMETHYL-BENZO[1,2,5]THIADIAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90465225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-7-bromomethyl-benzo[1,2,5]thiadiazole | |
CAS RN |
2255-78-9 | |
| Record name | 4-BROMO-7-BROMOMETHYL-BENZO[1,2,5]THIADIAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90465225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

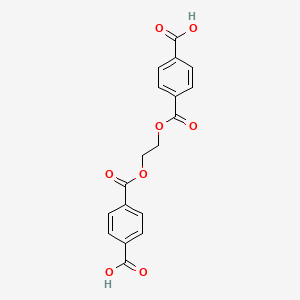
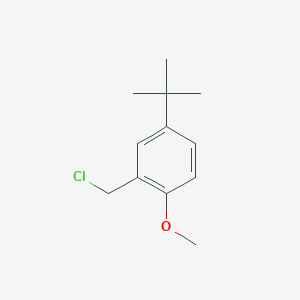
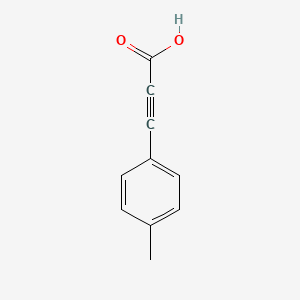
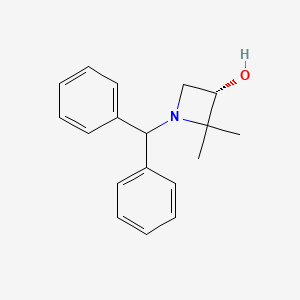

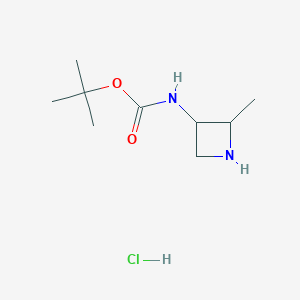
![ethyl 1-benzyl-4-[(2-ethoxy-2-oxoethyl)amino]-2,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B3049853.png)
![7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane;2,2,2-trifluoroacetic acid](/img/structure/B3049854.png)
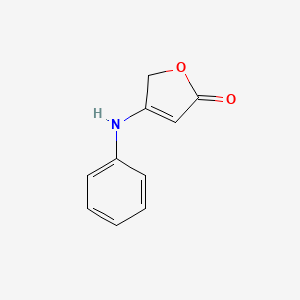

![Naphtho[1',2',3':4,5]quino[2,1-b]quinazoline-5,10-dione](/img/structure/B3049859.png)
